1,4-Bis(2-Hydroxyethoxy)-2-Butyne
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of acetylenic chemistry and industrial electroplating technologies during the mid-20th century. The compound's synthesis represents an advancement in the chemical modification of butynediol derivatives, which themselves trace their origins to the Reppe synthesis developed in the early 1900s for producing acetylenic compounds from formaldehyde and acetylene. The industrial significance of acetylenic alcohols and their derivatives became increasingly apparent as electroplating technologies advanced, requiring specialized brightening agents that could provide superior surface finish characteristics. The specific development of this compound as a commercial product aligned with the growing demand for high-performance electroplating additives that could deliver consistent results across various metal finishing applications. Patent literature from the late 20th century indicates extensive research into butynediol derivatives for electroplating applications, with this compound emerging as a particularly effective long-lasting brightener for nickel plating processes.
The compound's discovery and development were further influenced by advances in synthetic organic chemistry, particularly the understanding of ethoxylation reactions and their application to acetylenic starting materials. The successful synthesis of this compound demonstrated the feasibility of introducing hydrophilic ethylene oxide units onto acetylenic scaffolds, thereby creating compounds with enhanced water solubility and surface activity. This development proved crucial for applications requiring both chemical reactivity and compatibility with aqueous systems, establishing the foundation for its widespread adoption in industrial formulations.
Nomenclature and Chemical Identity
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of a four-carbon alkyne backbone with two hydroxyethoxy substituents at the terminal positions. The compound carries the Chemical Abstracts Service registry number 1606-85-5, which serves as its unique identifier in chemical databases and regulatory systems. The systematic name "Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-" provides an alternative nomenclature that emphasizes the ethanol moieties connected through an ether linkage to the butyne core structure.
The compound is known by numerous synonymous names in commercial and technical literature, including "2-Butyne-1,4-diol Bis(2-hydroxyethyl) Ether," "1,4-Di(2-hydroxyethoxy)-2-butyne," and "3,8-Dioxa-5-decyne-1,10-diol". The International Chemical Identifier representation "InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2" provides a standardized computational representation of the molecular structure. The Simplified Molecular-Input Line-Entry System representation "C(OCCO)C#CCOCCO" offers a linear notation that captures the essential connectivity pattern of the molecule.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1606-85-5 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.20 g/mol |
| International Chemical Identifier Key | IXAWTPMDMPUGLV-UHFFFAOYSA-N |
| European Community Number | 216-526-0 |
| Unique Ingredient Identifier | 8TT85143CR |
Structural Classification and Related Compounds
This compound belongs to the structural class of acetylenic diols, specifically representing a functionalized derivative of 2-butyne-1,4-diol (butynediol) through ethoxylation reactions. The compound features a linear alkyne core with terminal ether-linked hydroxyethyl groups, creating a molecule that combines the reactivity of acetylenic bonds with the hydrogen-bonding capability of multiple hydroxyl functions. This structural arrangement classifies the compound as both a diol and a diether, conferring unique physicochemical properties that distinguish it from simpler acetylenic compounds.
The parent compound, 1,4-butynediol, serves as the structural foundation for this derivative and represents one of the most commercially significant acetylenic compounds in industrial chemistry. The ethoxylation modification introduces additional hydrophilic character while maintaining the central alkyne functionality, creating a balance between hydrophobic and hydrophilic regions within the molecule. This amphiphilic character places this compound within the broader category of surfactant molecules, though its primary applications often leverage its chemical reactivity rather than surface-active properties.
Related compounds in this structural family include various ethoxylated derivatives of butynediol with different degrees of ethylene oxide addition, as well as analogous compounds derived from other acetylenic diols. The specific two-unit ethylene oxide addition in this compound represents an optimal balance for many applications, providing sufficient hydrophilicity for aqueous compatibility while maintaining manageable molecular size and reactivity. The compound's relationship to polysiloxane surfactants through hydrosilylation reactions has led to the development of an entire class of modified silicone materials with enhanced performance characteristics.
Significance in Industrial Chemistry
The industrial significance of this compound stems primarily from its effectiveness as a brightening agent in electroplating processes, particularly for nickel plating applications where it functions as a long-lasting brightener that refines the grain size of deposited metal coatings. In electroplating formulations, the compound typically operates at concentrations of 20-50 mg/L, where it provides consistent brightening effects while exhibiting minimal interference with other bath components. The mechanism of action involves the compound's ability to adsorb onto the cathode surface during electrodeposition, influencing crystal nucleation and growth to produce smoother, more reflective metal surfaces.
Beyond electroplating applications, this compound has gained recognition as a valuable building block in advanced materials synthesis, particularly in the preparation of modified polysiloxanes through hydrosilylation reactions. Research has demonstrated that the compound can be successfully incorporated into polysiloxane backbones to create materials with enhanced surface activity and aggregation behavior in aqueous systems. These modified polysiloxanes exhibit critical aggregation concentrations in the range of 15-34 mg/L and can reduce surface tension to approximately 25 mN/m, making them valuable for applications requiring efficient wetting and spreading characteristics.
| Application Area | Function | Typical Concentration | Key Benefit |
|---|---|---|---|
| Nickel Electroplating | Brightening Agent | 20-50 mg/L | Grain refinement and surface smoothness |
| Polysiloxane Modification | Reactive Intermediate | Variable | Enhanced surface activity |
| Surfactant Systems | Building Block | 15-34 mg/L | Low surface tension achievement |
| Corrosion Inhibition | Protective Agent | Variable | Metal protection in acidic media |
The compound's role in emerging applications continues to expand, with recent research exploring its utility in pharmaceutical intermediate synthesis and specialized polymer chemistry. The presence of both reactive alkyne functionality and multiple hydroxyl groups enables diverse chemical transformations, making it a versatile platform for the development of new materials and chemical products. The growing demand for high-performance specialty chemicals in various industrial sectors suggests that this compound will continue to play an important role in advanced manufacturing processes and materials development.
Properties
CAS No. |
1605-85-5 |
|---|---|
Molecular Formula |
C7H7Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most industrially relevant method involves the ethoxylation of 2-butyne-1,4-diol (C₄H₆O₂) with ethylene oxide (C₂H₄O). The reaction proceeds via nucleophilic addition, where the hydroxyl groups of the diol attack the electrophilic ethylene oxide in a base-catalyzed process. The stoichiometric ratio is critical, with two moles of ethylene oxide required per mole of diol to ensure complete ethoxylation:
Base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically employed at concentrations of 0.5–1.5 wt% to deprotonate the hydroxyl groups, enhancing their nucleophilicity. The reaction is exothermic, necessitating temperature control between 100–150°C to prevent runaway side reactions.
Optimization and Reaction Conditions
Key parameters influencing yield and purity include:
-
Catalyst Load : Higher KOH concentrations (>1.5 wt%) accelerate the reaction but risk over-ethoxylation, leading to polymeric byproducts.
-
Temperature Profile : A gradual temperature ramp from 80°C to 130°C minimizes thermal degradation of the alkyne backbone.
-
Pressure : Reactions are conducted under moderate pressure (2–4 bar) to maintain ethylene oxide in the liquid phase, ensuring efficient mixing.
Post-reaction purification involves vacuum distillation (boiling point: 225°C) or solvent extraction using toluene to isolate the product as a light yellow to brown-red viscous liquid with ≈98% purity.
Trityl-Protected Intermediate Method
Synthesis of Ditrityl Ether Intermediate
An alternative approach utilizes a trityl (triphenylmethyl) protecting group to shield hydroxyl moieties during synthesis. The protocol involves:
-
Protection Step :
Trityl chloride (TrCl) reacts with the diol in anhydrous pyridine at 0–5°C, forming the ditrityl ether intermediate.
-
Coupling Reaction :
The intermediate undergoes alkoxylation under inert gas (N₂ or Ar) to prevent oxidation. Ethylene glycol derivatives are introduced to extend the ethoxy chains.
Deprotection and Final Product Isolation
Deprotection is achieved via acid-catalyzed cleavage using hydrochloric acid (HCl) in ethanol:
The trityl alcohol (TrOH) byproduct is removed via filtration, and the crude product is recrystallized from ethyl acetate to yield a clear viscous liquid.
Comparative Analysis of Preparation Methods
The ethoxylation method is favored for industrial production due to higher yields and simpler workflows, whereas the trityl route offers precise control for specialized applications.
Physicochemical Characterization
Post-synthesis analysis confirms critical properties:
FTIR spectra exhibit characteristic peaks at 3280 cm⁻¹ (O–H stretch) and 2120 cm⁻¹ (C≡C stretch), validating the alkyne and ethoxy functionalities.
Industrial-Scale Production Considerations
-
Safety Protocols : Ethylene oxide’s flammability and toxicity mandate closed-loop reactors with explosion-proof fittings.
-
Cost Efficiency : Bulk ethylene oxide procurement reduces raw material expenses by ≈30% compared to small-scale trityl reagent usage.
-
Environmental Impact : The trityl route generates triphenylmethanol waste, requiring specialized disposal, whereas ethoxylation byproducts are more readily recyclable .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-Hydroxyethoxy)-2-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethoxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
1,4-Bis(2-Hydroxyethoxy)-2-Butyne has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the formation of polymer chains.
Material Science: The compound acts as a plasticizer and crosslinking agent, improving the flexibility and stability of materials.
Pharmaceutical Research: It possesses antioxidant properties and is investigated for its potential role in mitigating oxidative stress in various cell lines.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-Hydroxyethoxy)-2-Butyne involves its ability to participate in condensation reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds and interact with other molecules, leading to the formation of stable polymer chains. The aromatic ring provides rigidity and stability to the overall structure .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Colorless to pale yellow or amber viscous liquid .
- Density : 1.144–1.148 g/cm³ .
- Boiling Point : 322.1°C .
- Solubility: Miscible with polar solvents (e.g., water, ethanol) due to hydroxyl groups .
- Storage : Air-sensitive; stored under inert gas (e.g., nitrogen) .
Comparison with Structurally Similar Compounds
1,4-Diacetoxy-2-Butyne
| Property | 1,4-Bis(2-Hydroxyethoxy)-2-Butyne | 1,4-Diacetoxy-2-Butyne |
|---|---|---|
| Functional Groups | Hydroxyethoxy | Acetate |
| Reactivity | Polar, hydrophilic | Lipophilic (acetyl groups) |
| Applications | Ligand synthesis, coatings | Acetylation reactions |
| Safety | Acute oral toxicity | Limited data |
Key Differences :
1,4-Dimethoxy-2-Butyne
| Property | This compound | 1,4-Dimethoxy-2-Butyne |
|---|---|---|
| Functional Groups | Hydroxyethoxy | Methoxy |
| Boiling Point | 322.1°C | Not reported (liquid at -39°C) |
| Applications | Polymer chemistry, electrodeposition | Organic building blocks |
| Polarity | High | Moderate (ether linkages) |
Key Differences :
- Methoxy groups reduce polarity compared to hydroxyethoxy, limiting solubility in water. This makes 1,4-Dimethoxy-2-Butyne more suited for non-polar synthetic pathways .
Propynol Ethoxylate (PME)
| Property | This compound | Propynol Ethoxylate |
|---|---|---|
| Backbone | Butyne | Propyne |
| Functionality | Two hydroxyethoxy groups | Single hydroxyethoxy |
| Applications | Crosslinking agent, surfactants | Monomer for polymers |
Key Differences :
cis-1,4-Dibenzyloxy-2-Butene
| Property | This compound | cis-1,4-Dibenzyloxy-2-Butene |
|---|---|---|
| Substituents | Hydroxyethoxy | Benzyl |
| Backbone | Butyne (alkyne) | Butene (alkene) |
| Applications | Industrial coatings | Aromatic intermediates |
Key Differences :
- Benzyl groups impart aromatic stability, enabling use in photochemical reactions, whereas BEO’s alkyne backbone supports crosslinking in materials .
Q & A
Q. What are the key identifiers and physical properties of 1,4-Bis(2-Hydroxyethoxy)-2-Butyne?
Methodological Answer:
- Identification : Use CAS number 1606-85-5 for unambiguous referencing. Key synonyms include BEO, 2,2’-(2-Butyne-1,4-diylbis(oxy))bisethanol, and this compound .
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | |
| Density | 1.148 g/cm³ |
Q. How should this compound be safely handled in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (risk phrase R36/37/38 ) .
- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 4°C to prevent hydrolysis or oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What synthetic routes are recommended for producing this compound?
Methodological Answer:
- Etherification : React 2-butyne-1,4-diol with ethylene oxide under alkaline catalysis (e.g., KOH) at 60–80°C. Monitor reaction progress via GC-MS to detect intermediates .
- Purification : Use fractional distillation (vacuum, ~0.1 mmHg) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Advanced Research Questions
Q. How does this compound influence the mechanical properties of Ni/diamond composite coatings?
Methodological Answer:
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Controlled Experiments : Measure solubility in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) at 25°C using UV-Vis spectroscopy (λ = 270 nm for quantification) .
- Structural Analysis : Compare with analogs (e.g., hydroquinone derivatives) to assess solubility trends. For example, ethoxy groups enhance solubility in ethanol but reduce it in water .
Q. What advanced techniques are suitable for studying its interactions in biological systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., albumin) .
- Fluorescence Quenching : Monitor changes in tryptophan emission (λₑₓ = 280 nm) to assess binding affinity .
- NMR Titration : Track chemical shift perturbations in ¹H NMR spectra upon interaction with biomolecules .
Q. How does its structure compare to analogs in materials science applications?
Methodological Answer:
- Structural Analogs :
| Compound | Key Functional Groups | Applications |
|---|---|---|
| This compound | Ethyne, ether, hydroxyl | Electrodeposition |
| Hydroquinone bis(2-hydroxyethyl) ether | Phenolic hydroxyl, ether | Polymer crosslinking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
